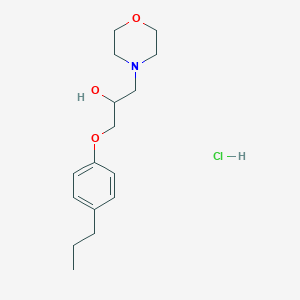

1-Morpholino-3-(4-propylphenoxy)propan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

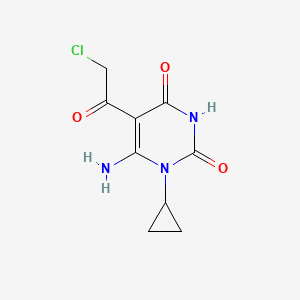

“1-Morpholino-3-(4-propylphenoxy)propan-2-ol hydrochloride” is a morpholino compound. Morpholinos are a type of molecule used to modify gene expression. They are typically used in molecular biology to knock down gene expression or to induce a targeted, site-specific mutation of a DNA sequence .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a morpholino group with a propylphenoxy group. This could potentially be achieved through a nucleophilic substitution reaction .Molecular Structure Analysis

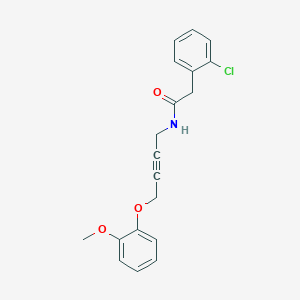

The molecular structure of this compound would consist of a morpholino group attached to a propylphenoxy group. The morpholino group contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .Chemical Reactions Analysis

As a morpholino compound, this molecule might be used to modify gene expression. This could involve processes such as binding to mRNA to prevent translation and protein synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Morpholino compounds are generally stable and resistant to enzymatic degradation .Scientific Research Applications

Optimization and Biological Properties

Compounds with morpholino groups have been optimized for their inhibitory effects on kinase activities, particularly Src kinase, which is crucial in cell proliferation and cancer research. For instance, the modification of anilino groups and the incorporation of morpholino groups have been shown to enhance the inhibition of Src kinase activity, demonstrating the potential for targeted cancer therapies (Boschelli et al., 2001).

Anticonvulsive and n-Cholinolytic Activities

Morpholine derivatives have been synthesized and evaluated for their anticonvulsive and peripheral n-cholinolytic activities, indicating their potential in the development of treatments for neurological disorders (Papoyan et al., 2011).

Antibacterial and DNA Cleavage Potential

The antibacterial inhibition and DNA cleavage potential of morpholine derivatives have been explored, with compounds showing moderate inhibition against Mycobacteria tuberculosis. Such studies highlight the potential of morpholine derivatives in the medicinal field, particularly in developing treatments against bacterial infections and in understanding the mechanism of action at the molecular level (Mali et al., 2019).

Corrosion Inhibition

In material science, morpholine derivatives have been synthesized and tested for their performance in inhibiting carbon steel corrosion. This application is vital in industrial settings, where corrosion can lead to significant economic losses and safety hazards. These compounds demonstrate anodic inhibition, suggesting their use in protective coatings and corrosion inhibitors (Gao et al., 2007).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-morpholin-4-yl-3-(4-propylphenoxy)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3.ClH/c1-2-3-14-4-6-16(7-5-14)20-13-15(18)12-17-8-10-19-11-9-17;/h4-7,15,18H,2-3,8-13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHROBWDAPOHTMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OCC(CN2CCOCC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Morpholino-3-(4-propylphenoxy)propan-2-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2996370.png)

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2996374.png)

![4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile](/img/structure/B2996380.png)

![methyl 5-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B2996383.png)

![Tert-butyl 9-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2996386.png)

![5-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2996387.png)